N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a [1,2,4]triazolo[4,3-a]pyridine moiety, which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The [1,2,4]triazolo[4,3-a]pyridine moiety is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine . The presence of a trifluoromethyl group can adjust the steric and electronic properties of a lead compound .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the trifluoromethyl group can participate in various reactions, such as nucleophilic substitution or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Synthesis and Characterization
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide is part of a broader class of compounds utilized in various synthesis processes. A notable example is the synthesis of enaminones as building blocks for creating substituted pyrazoles with antitumor and antimicrobial activities. These processes involve complex reactions that yield compounds with significant biological activities, demonstrating the compound's utility in synthesizing biologically active molecules (S. Riyadh, 2011).
Antitumor and Antimicrobial Activities
The synthesized compounds from processes involving this compound have been evaluated for their biological activities. Some derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer), comparable to standard treatments like 5-fluorouracil. This indicates potential antitumor applications. Additionally, certain products have shown antimicrobial activity, highlighting their utility in addressing microbial infections (S. Riyadh, 2011).
Mechanism of Action in Cancer Research
Another area of application is the study of mechanisms of action in cancer research. Compounds related to this compound have been investigated for their unique mechanism of tubulin inhibition. This involves promoting tubulin polymerization in vitro without competitively binding with paclitaxel, indicating a novel approach to disrupting cancer cell division. Such studies offer insights into new anticancer strategies and the development of therapeutic agents with unique mechanisms of action (C. Beyer et al., 2008).
Insecticidal Applications
The compound's derivatives have also been explored for insecticidal applications, demonstrating significant toxic effects against pests like the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest management, providing a chemical basis for developing new, more effective insecticides (Nanees N. Soliman et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them important targets in cancer therapy .
Mode of Action
It’s plausible that it interacts with its targets (potentially c-met/vegfr-2 kinases) in a manner similar to other [1,2,4]triazolo[4,3-a]pyrazine derivatives . This interaction could inhibit the activity of these kinases, thereby affecting cell proliferation and angiogenesis .
Biochemical Pathways
The downstream effects could include reduced cell proliferation and angiogenesis, which are critical processes in tumor growth and metastasis .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, all of which impact its bioavailability .
Result of Action
Based on its potential targets, it could result in reduced cell proliferation and angiogenesis . This could potentially lead to the inhibition of tumor growth and metastasis .
Properties
IUPAC Name |
N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O/c14-13(15,16)9-4-5-10-18-19-11(20(10)7-9)6-17-12(21)8-2-1-3-8/h8-9H,1-7H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRPTSXLCBYROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.